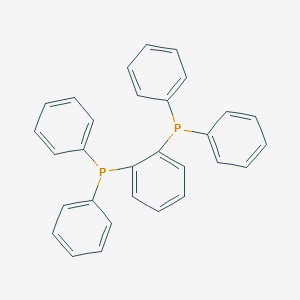
Scandium sulfide
Overview
Description
Scandium sulfide is a chemical compound composed of scandium and sulfur, with the chemical formula Sc₂S₃. It appears as a yellow solid and is known for its unique crystal structure, which is closely related to that of sodium chloride. unlike sodium chloride, this compound has one-third of its octahedral interstices vacant, leading to a large, orthorhombic unit cell .
Synthetic Routes and Reaction Conditions:
Heating Mixtures of Elements: Metal sulfides are typically prepared by heating mixtures of the respective elements. for scandium, this method yields scandium monosulfide (ScS) instead of this compound (Sc₂S₃).
Hydrogen Sulfide Reaction: this compound can be synthesized by heating scandium(III) oxide under flowing hydrogen sulfide in a graphite crucible at temperatures of 1550°C or above for 2-3 hours.
Scandium(III) Chloride Reaction: Another method involves reacting scandium(III) chloride with dry hydrogen sulfide at elevated temperatures, resulting in the formation of this compound and hydrogen chloride.
Industrial Production Methods:
Sulfidation and Vacuum Aluminothermic Reduction: This method involves the sulfidation of scandium oxide using elemental sulfur to generate this compound, which is then reduced to metal using aluminothermic reduction via reactive vacuum distillation.
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions.
Substitution Reactions: this compound can react with various reagents, leading to substitution reactions.
Common Reagents and Conditions:
Hydrogen Sulfide: Used in the preparation of this compound from scandium(III) oxide or scandium(III) chloride.
Elemental Sulfur: Used in the sulfidation process to generate this compound from scandium oxide.
Major Products Formed:
Scandium Monosulfide (ScS): Formed when heating mixtures of scandium and sulfur.
Nonstoichiometric Compounds: Formed when this compound loses sulfur at high temperatures.
Scientific Research Applications
Scandium sulfide has several scientific research applications, including:
Mechanism of Action
The mechanism by which scandium sulfide exerts its effects is primarily related to its ability to form strong bonds with other elements, leading to the formation of stable compounds. In the context of aluminum-scandium master alloys, this compound acts as an intermediate that can be reduced to scandium metal, which then alloys with aluminum to enhance its properties .
Comparison with Similar Compounds
Yttrium(III) Sulfide: Similar to scandium sulfide in terms of its chemical composition and properties.
Sodium Chloride: Although not a sulfide, its crystal structure is closely related to that of this compound.
Uniqueness of this compound:
Crystal Structure: The unique orthorhombic crystal structure of this compound, with one-third of its octahedral interstices vacant, sets it apart from other similar compounds.
High-Temperature Stability: this compound’s ability to form nonstoichiometric compounds at high temperatures is a distinctive feature.
Properties
IUPAC Name |
scandium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3S.2Sc/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYAWNAUDDJSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Sc+3].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S3Sc2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923918 | |
| Record name | Discandium trisulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder-like solid; [MSDSonline] | |
| Record name | Scandium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8694 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12166-29-9 | |
| Record name | Scandium sulfide (Sc2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012166299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scandium sulfide (Sc2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Discandium trisulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Discandium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)











